molecular formula C9H9N5O3 B015622 N2,9-Diacetylguanine CAS No. 3056-33-5

N2,9-Diacetylguanine

Cat. No.: B015622
CAS No.: 3056-33-5
M. Wt: 235.2 g/mol
InChI Key: GILZZWCROUGLIS-UHFFFAOYSA-N
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Safety and Hazards

N2,9-Diacetylguanine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. In case of contact with skin or eyes, wash with plenty of water. If skin or eye irritation persists, get medical advice/attention .

Future Directions

The applications of N2,9-Diacetylguanine encompass diverse scientific research domains, including studies on enzyme inhibition, DNA-protein binding, and gene expression. Additionally, it serves as a valuable asset in investigating the structure and function of proteins by virtue of its ability to bind to a wide array of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,9-Diacetylguanine typically involves the acetylation of guanine. One common method includes dissolving guanine in pyridine and then reacting it with acetic anhydride . The reaction is usually carried out under reflux conditions to ensure complete acetylation. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: N2,9-Diacetylguanine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanine.

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions (e.g., hydrochloric acid or sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Guanine.

    Oxidation: Various oxidized derivatives of guanine.

    Substitution: N-substituted guanine derivatives.

Scientific Research Applications

Chemistry: N2,9-Diacetylguanine is used as a precursor in the synthesis of nucleotide analogs and other guanine derivatives . It is also employed in studies involving the modification of nucleobases.

Biology: In biological research, this compound is utilized to study DNA replication and repair mechanisms . It serves as a model compound to understand the interactions and modifications of guanine bases within nucleic acids.

Medicine: The compound is investigated for its potential in developing antiviral and anticancer strategies . Modified nucleotides, including this compound, are explored for their ability to inhibit pathological cellular processes.

Industry: this compound finds applications in the pharmaceutical industry for the synthesis of nucleotide analogs and other bioactive compounds .

Comparison with Similar Compounds

    Guanine: The parent compound of N2,9-Diacetylguanine, lacking the acetyl groups.

    N2-Acetylguanine: A derivative with a single acetyl group at position 2.

    9-Acetylguanine: A derivative with a single acetyl group at position 9.

Uniqueness: this compound is unique due to the presence of two acetyl groups, which can significantly alter its chemical properties and biological activities compared to its mono-acetylated counterparts . This dual acetylation can enhance its stability and modify its interactions with nucleic acids, making it a valuable compound for research and pharmaceutical applications.

Properties

IUPAC Name

N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O3/c1-4(15)11-9-12-7-6(8(17)13-9)10-3-14(7)5(2)16/h3H,1-2H3,(H2,11,12,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILZZWCROUGLIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184648
Record name N2,9-Diacetylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3056-33-5
Record name 2,9-Diacetylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3056-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,9-Diacetylguanine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N2,9-Diacetylguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(9-acetyl-6,9-dihydro-6-oxo-1H-purin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
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Record name 2,9-DIACETYLGUANINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary challenge in utilizing guanine for nucleoside synthesis, and how does N2,9-Diacetylguanine address this?

A1: Guanine presents a challenge in nucleoside synthesis due to its susceptibility to non-selective alkylation, potentially occurring at N-7, N-9, or both, leading to a mixture of products []. This lack of regioselectivity necessitates complex purification procedures, impacting yield and efficiency. This compound effectively circumvents this issue by protecting the N-2 and N-9 positions with acetyl groups. This protection strategy enables highly selective alkylation at the desired N-9 position, simplifying the synthesis and improving the yield of desired nucleoside analogues [].

Q2: How does the solvent used in reactions involving this compound influence the product outcome?

A2: The choice of solvent plays a crucial role in dictating the regioselectivity of this compound alkylation. Research has shown that reactions conducted in the absence of an acid catalyst predominantly yield the desired N-9 alkylated product []. Conversely, employing an acid catalyst during the coupling reaction tends to favor the formation of N-7 isomers []. Therefore, careful solvent selection is critical for directing the reaction towards the desired N-9 substituted guanine derivative.

Q3: Can you elaborate on a specific example where this compound has been successfully utilized in the synthesis of a clinically relevant antiviral drug?

A3: A prominent example of this compound's utility is its application in synthesizing the antiviral drug ganciclovir [, ]. The synthesis involves a multi-step process where this compound is reacted with a specifically prepared side chain, 2,3-diacetoxy-1-acetoxymethoxypropane, in the presence of a catalyst like p-toluenesulfonic acid monohydrate []. Subsequent hydrolysis of the resulting intermediate yields ganciclovir []. This synthetic route highlights the importance of this compound as a key building block in producing this crucial antiviral medication.

Q4: Beyond its role in ganciclovir synthesis, are there other instances where this compound acts as a precursor for modified guanosine derivatives?

A4: Yes, this compound serves as a versatile precursor for synthesizing various modified guanosine derivatives, particularly 9-substituted guanine compounds. One such example involves its reaction with glycosyl acetates, facilitated by trimethylsilyl triflate catalysis, to yield the desired 9-substituted guanine derivatives in high yields []. This method effectively avoids the formation of unwanted 7-isomers, showcasing the compound's versatility and utility in synthesizing a range of modified nucleosides.

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